2-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenol
Overview
Description
2-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenol is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole is a versatile and widely used chemical in various fields due to its stability and reactivity. The compound this compound is known for its unique properties and applications in different scientific and industrial domains.
Preparation Methods
The synthesis of 2-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenol can be achieved through several methods. One common approach involves the reaction of benzotriazole with phenol in the presence of a suitable catalyst. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound on an industrial scale .
Chemical Reactions Analysis
2-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s benzotriazole moiety acts as an excellent leaving group, making it highly reactive in substitution reactions . Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as hydrogen peroxide .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinone derivatives, while reduction reactions may yield hydroxybenzotriazole derivatives .
Scientific Research Applications
2-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenol has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds with potential pharmacological activities . In biology, the compound is studied for its potential as an antimicrobial and anticancer agent . In the field of medicine, it is explored for its potential use in drug development and as a therapeutic agent .
In the industrial sector, this compound is used as a stabilizer for polymers and plastics, providing UV protection and enhancing the durability of materials . Its unique properties make it a valuable additive in the production of high-performance materials .
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenol involves its interaction with specific molecular targets and pathways. The compound’s benzotriazole moiety can interact with various enzymes and proteins, modulating their activity and leading to specific biological effects . For example, it can inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .
The compound’s ability to stabilize radicals and its electron-donating or electron-withdrawing properties also contribute to its mechanism of action . These properties enable it to participate in redox reactions and influence cellular processes at the molecular level .
Comparison with Similar Compounds
2-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenol can be compared with other benzotriazole derivatives, such as 1H-benzotriazole and 2H-benzotriazole .
Other similar compounds include benzotriazole-based UV stabilizers and antioxidants, which are used in various industrial applications . The presence of the phenol group in this compound enhances its ability to interact with different molecular targets, making it a versatile compound with diverse applications .
Properties
IUPAC Name |
2-(benzotriazol-1-ylmethyl)phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c17-13-8-4-1-5-10(13)9-16-12-7-3-2-6-11(12)14-15-16/h1-8,17H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXOATFGYAMSIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=N2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101333461 | |
Record name | 2-(benzotriazol-1-ylmethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101333461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
14.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47204863 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
132980-32-6 | |
Record name | 2-(benzotriazol-1-ylmethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101333461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.